molecular formula C17H17ClN4O2S B11986719 8-Benzylsulfanyl-7-(3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione

8-Benzylsulfanyl-7-(3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11986719
M. Wt: 376.9 g/mol
InChI Key: LEPWNUWRQOBYTD-FLIBITNWSA-N
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Description

8-Benzylsulfanyl-7-(3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chloro-but-enyl side chain, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylsulfanyl-7-(3-chloro-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, the core structure is formed.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol group onto the purine core.

    Addition of the Chloro-but-enyl Side Chain: This step may involve a halogenation reaction followed by a coupling reaction to introduce the chloro-but-enyl side chain.

    Methylation: The final step involves the methylation of the purine core to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chloro-but-enyl side chain, potentially converting the chloro group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the chloro group.

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Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

8-benzylsulfanyl-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H17ClN4O2S/c1-11(18)8-9-22-13-14(21(2)16(24)20-15(13)23)19-17(22)25-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b11-8-

InChI Key

LEPWNUWRQOBYTD-FLIBITNWSA-N

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C)Cl

Origin of Product

United States

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